N-[(4Z)-1-(4-iodophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(4-IODOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[45]DEC-2-EN-4-IMINE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-IODOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the iodophenyl, methylphenyl, and methylsulfanyl groups. Common reagents used in these reactions include halogenating agents, organometallic reagents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-IODOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the imine group, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
Scientific Research Applications
(4Z)-1-(4-IODOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-IODOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The iodophenyl and methylsulfanyl groups play crucial roles in its binding affinity and specificity, while the spirocyclic structure contributes to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE
- (4Z)-1-(4-CHLOROPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE
- (4Z)-1-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE
Uniqueness
The uniqueness of (4Z)-1-(4-IODOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE lies in its iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
Molecular Formula |
C22H24IN3S |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1-(4-iodophenyl)-N-(3-methylphenyl)-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-4-imine |
InChI |
InChI=1S/C22H24IN3S/c1-16-7-6-8-18(15-16)24-20-22(13-4-3-5-14-22)26(21(25-20)27-2)19-11-9-17(23)10-12-19/h6-12,15H,3-5,13-14H2,1-2H3 |
InChI Key |
KBSLJHIVOXWBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3(CCCCC3)N(C(=N2)SC)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.